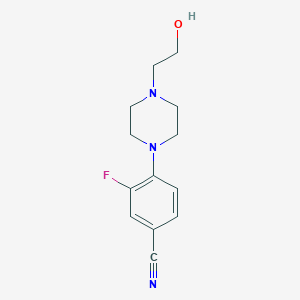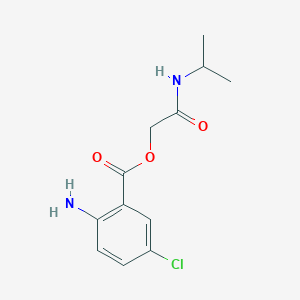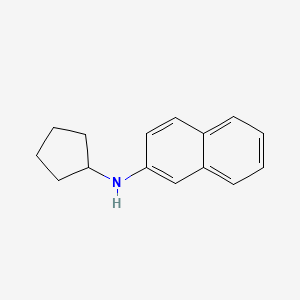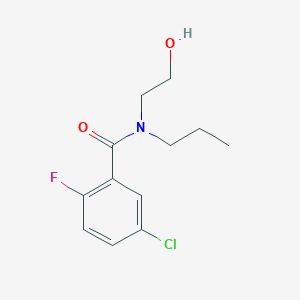
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide typically involves multiple steps. One common synthetic route includes:
Nitration and Reduction: The starting material, 5-chloro-2-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Amidation: The resulting amine is then reacted with propyl chloroformate to form the corresponding carbamate.
Hydroxyethylation: The carbamate is subsequently treated with ethylene oxide to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-fluoro-N-(2-carboxyethyl)-N-propylbenzamide.
Reduction: Formation of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylamine.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)benzamide
- 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-methylbenzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, can affect its lipophilicity and ability to cross biological membranes, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H15ClFNO2 |
|---|---|
Peso molecular |
259.70 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-N-(2-hydroxyethyl)-N-propylbenzamide |
InChI |
InChI=1S/C12H15ClFNO2/c1-2-5-15(6-7-16)12(17)10-8-9(13)3-4-11(10)14/h3-4,8,16H,2,5-7H2,1H3 |
Clave InChI |
ZIASTJNXOLMOOX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)C(=O)C1=C(C=CC(=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
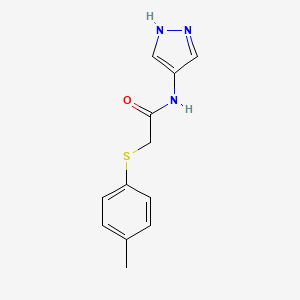
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
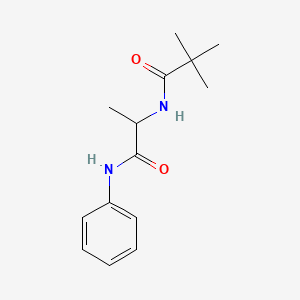
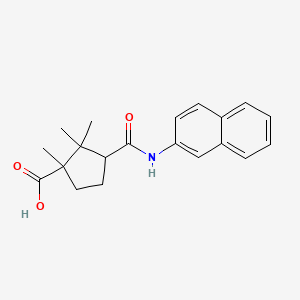
![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
